molecular formula C14H9BrN2O B5680088 4-bromo-N-(2-cyanophenyl)benzamide

4-bromo-N-(2-cyanophenyl)benzamide

Cat. No.: B5680088
M. Wt: 301.14 g/mol
InChI Key: RCCWLUHHKUUCHQ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-cyanophenyl)benzamide is an organic compound with the molecular formula C14H9BrN2O. It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a cyano group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyanophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-(2-cyanophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-cyanophenyl)benzamide
  • 2-bromo-N-(2-cyanophenyl)benzamide
  • 4-chloro-N-(2-cyanophenyl)benzamide

Uniqueness

4-bromo-N-(2-cyanophenyl)benzamide is unique due to the specific positioning of the bromine and cyano groups, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct physicochemical properties and biological activities .

Properties

IUPAC Name

4-bromo-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCWLUHHKUUCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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